molecular formula C8H16N4 B13192521 1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine

1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine

Cat. No.: B13192521
M. Wt: 168.24 g/mol
InChI Key: VSEYJSVLVMVWEA-UHFFFAOYSA-N
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Description

1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and versatility, making it a valuable scaffold in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine can be achieved through several methods. One common approach involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient and regioselective formation of 1,2,3-triazoles under mild conditions.

    Starting Materials: The synthesis typically begins with the preparation of an alkyne and an azide. For example, propargylamine can be used as the alkyne, and an appropriate azide can be synthesized from an alkyl halide.

    Reaction Conditions: The CuAAC reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide or copper(I) sulfate, and a reducing agent like sodium ascorbate. The reaction is usually performed in a solvent such as water or a mixture of water and an organic solvent.

    Product Isolation: After the reaction is complete, the product is isolated through standard purification techniques, such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in organic solvents such as ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized triazole compounds.

Scientific Research Applications

1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials. Its triazole ring provides stability and versatility, making it valuable in the development of new chemical entities.

    Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biomolecules makes it useful in various biochemical assays.

    Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors. Its triazole ring is a common motif in drug design, contributing to the development of new pharmaceuticals.

    Industry: In industrial applications, the compound is used as a corrosion inhibitor, stabilizer, and additive in various formulations. Its chemical properties make it suitable for use in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of 1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine can be compared with other similar compounds, such as:

    1-(Propan-2-yl)-1H-1,2,3-triazol-4-amine: This compound lacks the additional propan-2-amine group, which may affect its chemical reactivity and biological activity.

    1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine: The presence of a methanamine group instead of propan-2-amine can influence the compound’s properties and applications.

    1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethanamine: The ethanamine group provides different steric and electronic effects compared to propan-2-amine, leading to variations in reactivity and function.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s versatility and stability make it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

1-(1-propan-2-yltriazol-4-yl)propan-2-amine

InChI

InChI=1S/C8H16N4/c1-6(2)12-5-8(10-11-12)4-7(3)9/h5-7H,4,9H2,1-3H3

InChI Key

VSEYJSVLVMVWEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=N1)CC(C)N

Origin of Product

United States

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